molecular formula C9H10N4OS B12918119 5-Amino-2-[(5-methylthiophen-2-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-42-3

5-Amino-2-[(5-methylthiophen-2-yl)amino]pyrimidin-4(3H)-one

Cat. No.: B12918119
CAS No.: 77961-42-3
M. Wt: 222.27 g/mol
InChI Key: HGMKGLFCDHPONB-UHFFFAOYSA-N
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Description

5-Amino-2-((5-methylthiophen-2-yl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a thiophene moiety

Preparation Methods

The synthesis of 5-Amino-2-((5-methylthiophen-2-yl)amino)pyrimidin-4(1H)-one typically involves the reaction of 5-methylthiophene-2-amine with a suitable pyrimidine precursor under specific conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

5-Amino-2-((5-methylthiophen-2-yl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, DMF), catalysts (e.g., TEA), and specific temperature and pressure settings to optimize reaction rates and yields .

Scientific Research Applications

5-Amino-2-((5-methylthiophen-2-yl)amino)pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-((5-methylthiophen-2-yl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 5-Amino-2-((5-methylthiophen-2-yl)amino)pyrimidin-4(1H)-one include other pyrimidine derivatives and thiophene-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:

    2-Amino-4-methylpyrimidine: Similar pyrimidine core but lacks the thiophene moiety.

    5-Methylthiophene-2-carboxamide: Contains the thiophene ring but differs in the functional groups attached.

The uniqueness of 5-Amino-2-((5-methylthiophen-2-yl)amino)pyrimidin-4(1H)-one lies in its combined pyrimidine and thiophene structure, which imparts distinct chemical and biological properties .

Properties

CAS No.

77961-42-3

Molecular Formula

C9H10N4OS

Molecular Weight

222.27 g/mol

IUPAC Name

5-amino-2-[(5-methylthiophen-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C9H10N4OS/c1-5-2-3-7(15-5)12-9-11-4-6(10)8(14)13-9/h2-4H,10H2,1H3,(H2,11,12,13,14)

InChI Key

HGMKGLFCDHPONB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)NC2=NC=C(C(=O)N2)N

Origin of Product

United States

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